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Introduction
Envudeucitinib (formerly known as ESK-001) is a highly selective, orally administered

allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3][4][5][6][7][8] As a member of the Janus

kinase (JAK) family, TYK2 is a key mediator in the signaling pathways of pro-inflammatory

cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[1][2]

These cytokines are pivotal in the pathogenesis of various immune-mediated inflammatory

diseases.

Unlike many kinase inhibitors that target the highly conserved ATP-binding site within the

catalytic domain (JH1), Envudeucitinib uniquely binds to the regulatory pseudokinase domain

(JH2) of TYK2.[1][2] This allosteric inhibition locks the TYK2 protein in an inactive

conformation, thereby preventing its activation and downstream signaling. This distinct

mechanism of action confers exceptional selectivity for TYK2 over other JAK family members

(JAK1, JAK2, and JAK3), potentially minimizing off-target effects and improving the safety

profile of the therapeutic.[1][2]

These application notes provide a detailed protocol for an in vitro kinase assay to determine

the potency and selectivity of Envudeucitinib. The protocol is based on established methods

for characterizing selective allosteric TYK2 inhibitors.
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Data Presentation
The inhibitory activity of Envudeucitinib against TYK2 and other Janus kinases is summarized

in the table below. The data is derived from preclinical studies using human whole blood

assays, which provide a physiologically relevant assessment of the inhibitor's activity.

Kinase
Stimulating
Cytokine

Downstream
Readout

Envudeucitinib
(ESK-001) IC₅₀ (nM)

TYK2 IFNα pSTAT 104

TYK2 IL-12 pSTAT 149

JAK1/JAK3 IL-2 pSTAT >30,000

JAK2 TPO pSTAT >30,000

Data from preclinical studies in human whole blood.[1][2][9]

Signaling Pathway
Envudeucitinib inhibits the TYK2 signaling pathway, which is activated by cytokines like IL-12,

IL-23, and Type I Interferons. This inhibition prevents the phosphorylation and activation of

downstream STAT proteins, which in turn blocks the transcription of pro-inflammatory genes.
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Caption: TYK2 signaling pathway and the point of inhibition by Envudeucitinib.
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Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (TYK2
JH2 Domain Binding)
This protocol describes a method to determine the direct binding affinity of Envudeucitinib to

the TYK2 JH2 pseudokinase domain using a fluorescence polarization (FP) assay.

Materials:

Recombinant human TYK2 JH2 domain protein

Fluorescently labeled probe for TYK2 JH2

Envudeucitinib

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

DMSO

384-well, non-binding, black microplates

Microplate reader capable of measuring fluorescence polarization

Procedure:

Compound Preparation:

Prepare a stock solution of Envudeucitinib in 100% DMSO.

Perform serial dilutions of Envudeucitinib in DMSO to create a concentration range for

testing.

Further dilute the compound solutions in Assay Buffer to the desired final concentrations.

The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

Assay Setup:
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Add diluted Envudeucitinib or vehicle control (Assay Buffer with the same percentage of

DMSO) to the wells of the 384-well plate.

Add the fluorescently labeled TYK2 JH2 probe to all wells at a fixed concentration.

Initiate the binding reaction by adding the recombinant TYK2 JH2 protein to all wells.

Include control wells:

"Blank" (Assay Buffer only)

"No Inhibitor" control (TYK2 JH2 protein, probe, and vehicle)

Incubation:

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the

binding reaction to reach equilibrium. Protect the plate from light.

Data Acquisition:

Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis:

Subtract the background fluorescence polarization (from "Blank" wells) from all other

measurements.

Normalize the data to the "No Inhibitor" control (representing 100% binding).

Plot the normalized data against the logarithm of the Envudeucitinib concentration.

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram
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Caption: General experimental workflow for the in vitro TYK2 JH2 binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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